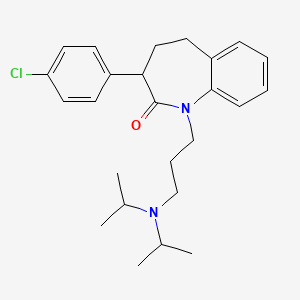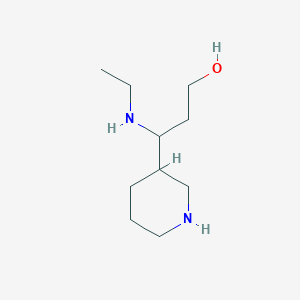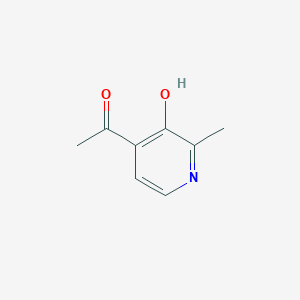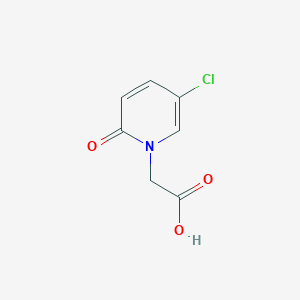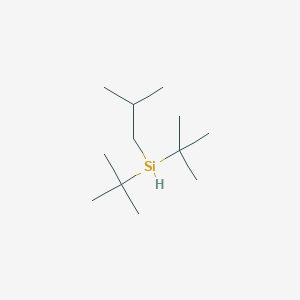
1-Methyl-4-(2-methylidenepent-4-EN-1-YL)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(2-methylidenepent-4-EN-1-YL)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methyl group and a methylidene-pent-4-en-1-yl group attached to the piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Methyl-4-(2-methylidenepent-4-EN-1-YL)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpiperazine with 2-methylidenepent-4-en-1-yl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-Methyl-4-(2-methylidenepent-4-EN-1-YL)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as halides or amines, to form substituted products.
Addition: The double bond in the methylidene-pent-4-en-1-yl group can participate in addition reactions with electrophiles like hydrogen halides or halogens to form addition products.
Scientific Research Applications
1-Methyl-4-(2-methylidenepent-4-EN-1-YL)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored as a potential therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(2-methylidenepent-4-EN-1-YL)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-Methyl-4-(2-methylidenepent-4-EN-1-YL)piperazine can be compared with other similar compounds, such as:
1-Methyl-4-(2-methylidenepent-4-EN-1-YL)pyridine: This compound has a similar structure but contains a pyridine ring instead of a piperazine ring. It exhibits different chemical and biological properties due to the presence of the nitrogen atom in the aromatic ring.
1-Methyl-4-(2-methylidenepent-4-EN-1-YL)indole: This compound contains an indole ring, which imparts different reactivity and biological activity compared to the piperazine derivative.
1-Methyl-4-(2-methylidenepent-4-EN-1-YL)benzene: This compound has a benzene ring, resulting in distinct chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and reactivity compared to other similar compounds.
Properties
CAS No. |
91211-40-4 |
|---|---|
Molecular Formula |
C11H20N2 |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-methyl-4-(2-methylidenepent-4-enyl)piperazine |
InChI |
InChI=1S/C11H20N2/c1-4-5-11(2)10-13-8-6-12(3)7-9-13/h4H,1-2,5-10H2,3H3 |
InChI Key |
WQAGPOYEHCKLHC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(=C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


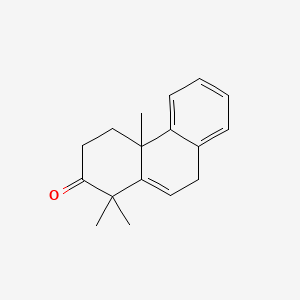
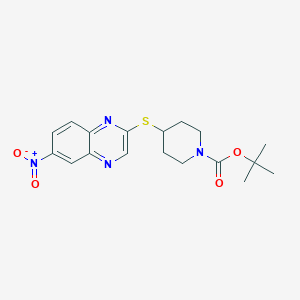
![1-[4-(Aminomethyl)phenyl]-2-chloroethan-1-one](/img/structure/B13961016.png)

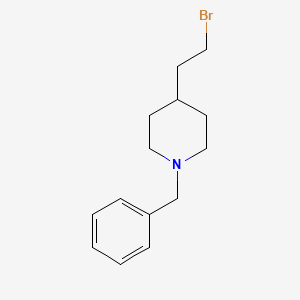
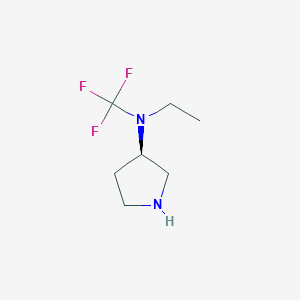
![4-Methoxyspiro[cyclopentane-1,3-indolin]-2-one](/img/structure/B13961042.png)
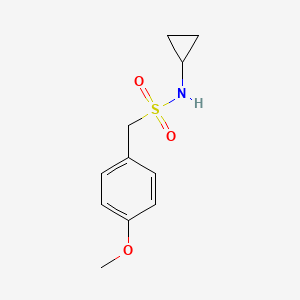
![Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]-](/img/structure/B13961050.png)
